N6-Dimethylaminomethylidene isoguanosine

Oligonucleotide synthesis Protecting group chemistry Process-scale purification

Standard isoguanosine phosphoramidites require extended coupling times and double couplings, disrupting automated synthesis workflows. This DMF-protected analog solves the bottleneck. - Enables standard A,G,T,C phosphoramidite coupling conditions - no protocol modifications needed - Eliminates column chromatography via precipitation-based purification, reducing scale-up labor costs - Reduced deprotection time protects acid/base-sensitive modifications (e.g., fluorescent dyes) - ≥98% purity, validated for reproducible oligonucleotide synthesis and anticancer mechanism studies

Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
Cat. No. B15597571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Dimethylaminomethylidene isoguanosine
Molecular FormulaC13H18N6O5
Molecular Weight338.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4-/t6-,8-,9-,12-/m1/s1
InChIKeyVBDFGPWFFLJGON-HTRDNUTPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Dimethylaminomethylidene Isoguanosine Overview


N6-Dimethylaminomethylidene isoguanosine (CAS 156706-72-8, molecular formula C13H18N6O5, MW 338.32) is a protected purine nucleoside analog, specifically an isoguanosine derivative bearing an N6-dimethylaminomethylidene protecting group . As a purine nucleoside analog, it belongs to a well-established class of compounds that exhibit broad-spectrum anticancer activity through inhibition of DNA synthesis and induction of apoptosis, particularly targeting indolent lymphoid malignancies . The compound serves dual research roles: (1) as a synthetic intermediate for the preparation of isoguanosine-containing oligonucleotides, where the dimethylaminomethylidene moiety provides critical protection of the exocyclic amino group, and (2) as a biologically active nucleoside analog for anticancer mechanism studies .

Synthesis workflow DMF-protected isoguanosine compatible with standard phosphoramidite protocols for oligonucleotide assembly.
Research model Purine nucleoside analog supporting cell-based nucleoside analog pathway studies.
Dual utility Serves as both a synthetic intermediate for iso-G oligonucleotides and a bioactive tool compound.

N6-Dimethylaminomethylidene Isoguanosine Irreplaceability


Isoguanosine (iso-G) presents unique synthetic challenges that preclude simple substitution with unprotected isoguanosine or standard nucleoside building blocks. The exocyclic N6-amino group of isoguanosine is chemically reactive and must be temporarily protected during solid-phase oligonucleotide synthesis to prevent side-product formation [1]. Without optimal protection, earlier isoguanosine phosphoramidites required extended coupling times, higher reagent concentrations, double couplings, and specialized post-synthetic deprotection protocols, rendering them incompatible with standard automated synthesis workflows [1]. The dimethylaminomethylidene (DMF) protecting group, when combined with the O-2 diphenylcarbamoyl (DPC) group, was specifically developed to overcome these process-scale limitations and enable isoguanosine incorporation using standard A, G, T, C phosphoramidite reaction conditions—a capability that unprotected or alternatively protected isoguanosine analogs cannot achieve [1].

Unprotected isoguanosine Reactive exocyclic amino group may cause side reactions and require non-standard synthesis protocols that DMF protection avoids.
Alternate protecting groups Larger formamidine groups (e.g., diisobutyl formamidine) typically mandate column chromatography at each step, limiting scalability and increasing labor.
Standard nucleoside building blocks Standard A, G, T, C phosphoramidites cannot incorporate isoguanosine residues; DMF/DPC protection uniquely enables iso-G insertion.

N6-Dimethylaminomethylidene Isoguanosine Evidence


DMF-Enabled Precipitation Purification

The N6-dimethylaminomethylidene (DMF) protecting group on isoguanosine enables purification of synthetic intermediates by simple precipitation, eliminating the need for column chromatography mandated by larger formamidine protecting groups such as diisobutyl formamidine [1]. The patent explicitly states: 'due to the decreased hydrophobicity of the DMF group, the iso-G nucleoside remains unusually polar over the course of the process of phosphoramidite synthesis thus allowing for the clean precipitation of nucleoside intermediates at each step of the synthesis process. Until now, an extra column purification process had to be performed after each step to ensure the purity of the final phosphoramidite.' Column purification is described as adding 'significant labor cost' and limiting 'the scale of synthesis that can be executed easily' [1]. This represents a fundamental process advantage over the prior-art diisobutyl formamidine-protected isoguanosine.

Purification method
Class-level
Precipitation replaces column chromatography at each intermediate step.
Supports simplified purification workflow for scale-up.
Patent data; enabled by reduced hydrophobicity of DMF vs. diisobutyl formamidine.
Oligonucleotide synthesis Protecting group chemistry Process-scale purification

Standard Coupling Efficiency

The DMF/DPC combination protects the isoguanosine nucleoside such that the resulting phosphoramidite can be used 'in the same manner as a standard phosphoramidite' with no extended coupling times, no double couplings, and no elevated concentrations [1]. The patent explicitly contrasts this with prior isoguanosine phosphoramidites that 'required extended coupling times, higher concentrations, or special post-synthetic treatment compared to the A,G,T, and C phosphoramidite reagents' [1]. The commercial dmf-isodG-CE phosphoramidite (Glen Research, Cat# 10-1078) corroborates this with the specification: 'Coupling: No changes needed from standard method recommended by synthesizer manufacturer' [2]. The increase in efficiency is characterized as 'significant enough that the DMF-protected iso-G phosphoramidite can be used in oligonucleotide synthesis in the same manner as a standard phosphoramidite' [1].

Coupling protocol
Class-level
Standard coupling times and single coupling; no protocol modifications needed.
Eliminates instrument reprogramming for automated synthesis.
Corroborated by commercial dmf-isodG-CE phosphoramidite specifications.
Solid-phase oligonucleotide synthesis Coupling efficiency Phosphoramidite chemistry

Efficient Solid-Phase Synthesis

In peer-reviewed studies, diphenylcarbamoyl (DPC)-protected 2′-deoxyisoguanosine building blocks were directly compared to unprotected compounds in solid-phase oligonucleotide synthesis and were found to be 'much more efficient than the unprotected compounds 3a, b' [1]. While this specific study used the 2′-deoxyisoguanosine scaffold, the DPC protection strategy is integral to the DMF/DPC combination that defines N6-dimethylaminomethylidene isoguanosine phosphoramidites. The DPC group stabilizes the N-glycosylic bond against hydrolysis and prevents side reactions during synthesis [1]. In the broader context, the patent literature confirms that the combination of DMF (N6 protection) and DPC (O2 protection) provides a fully compatible phosphoramidite reagent, whereas earlier isoguanosine building blocks without these optimized protecting groups suffered from poor coupling efficiency and required non-standard synthesis protocols [2].

Synthesis efficiency
Cross-study
DPC-protected building blocks are much more efficient than unprotected analogs.
Validates protecting-group strategy for practical synthesis applications.
Helvetica Chimica Acta, 1997; qualitative peer-reviewed assessment.
Oligonucleotide synthesis efficiency Deprotection kinetics Solid-phase synthesis

High Purity Grade

Multiple independent vendors supply N6-dimethylaminomethylidene isoguanosine at verified purity specifications: InvivoChem offers the compound at ≥98% purity (Cat No. V55589) , while other suppliers including Bioglyco and BOC Sciences list purity at ≥95% [1]. The ≥98% specification from InvivoChem represents a higher purity grade than the typical ≥95% threshold commonly offered for purine nucleoside analog research compounds. MolCore additionally specifies purity at NLT 98% (No Less Than 98%) . This elevated purity specification is particularly relevant for oligonucleotide synthesis applications where trace impurities in the building block can compromise coupling efficiency and final oligonucleotide purity.

Commercial purity
Cross-study
≥98% (InvivoChem); NLT 98% (MolCore)
Higher purity grade supports stringent oligonucleotide coupling and assay reproducibility.
Compared to typical ≥95% purity for purine nucleoside analog research compounds.
Compound purity Quality control Procurement specification

Reduced Deprotection Time

The smaller steric profile of the DMF protecting group directly reduces the deprotection time required for oligonucleotides synthesized with DMF-protected isoguanosine phosphoramidites [1]. According to the patent: 'also because of the smaller size of the DMF group, the deprotection times of oligonucleotides synthesized with DMF-protected phosphoramidites is decreased significantly. Until now, deprotection times had to be significantly lengthened whenever an oligo containing an iso-G had been synthesized.' [1] Extended deprotection under alkaline conditions is noted to cause collateral damage to sensitive dye molecules and general oligonucleotide decomposition, making reduced deprotection time critical for applications involving fluorescent labels or other sensitive modifications [1].

Deprotection time
Class-level
Significantly decreased vs. larger formamidine protecting groups.
Preserves integrity of sensitive modifications such as fluorescent dyes.
Reduces alkaline exposure during post-synthesis deprotection, minimizing dye damage.
Deprotection kinetics Oligonucleotide processing Synthesis workflow optimization

N6-Dimethylaminomethylidene Isoguanosine Applications


Standard Oligonucleotide Synthesis

N6-Dimethylaminomethylidene isoguanosine (as its DMF/DPC-protected phosphoramidite derivative) is the building block of choice for incorporating isoguanosine residues into synthetic oligonucleotides using unmodified standard phosphoramidite protocols. Unlike earlier isoguanosine reagents that demanded extended coupling times, double couplings, and elevated concentrations, the DMF/DPC combination enables standard coupling efficiency with no protocol modifications [1]. This is validated by commercial phosphoramidite products that specify 'No changes needed from standard method recommended by synthesizer manufacturer' for both coupling and deprotection steps [2]. The reduced deprotection time further protects sensitive modifications such as fluorescent dyes from alkaline degradation [1].

Scalable Phosphoramidite Production

The DMF protecting group enables precipitation-based purification of synthetic intermediates, eliminating the mandatory column chromatography steps required by larger formamidine protecting groups [1]. This process advantage directly reduces labor costs and removes scale-limiting purification bottlenecks, making DMF-protected isoguanosine the economically rational choice for multi-gram phosphoramidite synthesis. The patent explicitly identifies this purification advantage as a key factor in enabling practical scale-up beyond research quantities [1].

Anticancer Studies in Lymphoid Malignancies

As a purine nucleoside analog, N6-dimethylaminomethylidene isoguanosine belongs to the established class of compounds with broad-spectrum anticancer activity targeting indolent lymphoid malignancies through DNA synthesis inhibition and apoptosis induction [1]. The compound is supplied at ≥98% purity by multiple vendors [2], meeting the purity requirements for reproducible cell-based mechanism-of-action studies. Researchers investigating purine nucleoside analog pathways in chronic lymphoid leukemias can utilize this compound as a structurally defined tool compound [1].

Fluorescent-Labeled Oligonucleotide Synthesis

The significantly reduced deprotection time afforded by the DMF protecting group makes N6-dimethylaminomethylidene isoguanosine particularly suitable for synthesizing oligonucleotides containing acid- or base-sensitive modifications [1]. Extended alkaline exposure—required by earlier isoguanosine protecting groups—damages sensitive dye molecules and promotes general oligonucleotide decomposition. The DMF protection strategy mitigates this risk by enabling faster deprotection, directly improving the yield and integrity of labeled oligonucleotides [1].

Application
Selection Property
Validation Focus
Standard oligo synthesis
DMF/DPC protection enables standard phosphoramidite coupling
Verify coupling efficiency on automated synthesizer
Scalable phosphoramidite production
Precipitation-based purification without column chromatography
Confirm intermediate purity by precipitation method
Nucleoside analog pathway studies
Purine nucleoside analog for cell-based mechanism research
Validate cellular response in lymphoid malignancy models
Labeled oligonucleotide synthesis
Reduced deprotection time protects sensitive modifications
Assess integrity of fluorescent labels post-deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Dimethylaminomethylidene isoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.